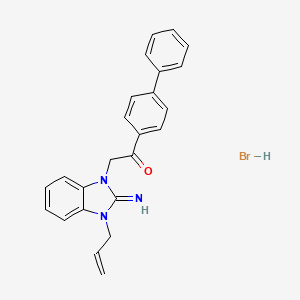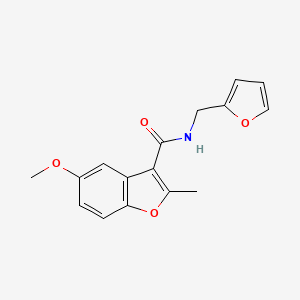
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by K. T. Ooi and colleagues at the University of Tokyo. Since then, D609 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the inhibition of PC-PLC. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. By inhibiting this enzyme, this compound prevents the production of DAG, which is an important signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is that it is a small molecule inhibitor that can easily penetrate cell membranes. This makes it useful for studying the effects of PC-PLC inhibition in cells and tissues. However, one limitation of this compound is that it can also inhibit other enzymes, such as phospholipase A2 and phospholipase D, at high concentrations. This can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of PC-PLC in various cellular processes. Finally, there is interest in developing more specific inhibitors of PC-PLC that could be used in clinical settings.
Méthodes De Synthèse
The synthesis of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-methyl-3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with propylamine to yield this compound. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has been used in a variety of scientific research applications. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme involved in the breakdown of phospholipids in cell membranes. This inhibition leads to the accumulation of phosphatidylcholine in the membrane, which can have a variety of effects on cell signaling and membrane structure.
Propriétés
IUPAC Name |
2-methyl-3-phenoxy-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-11-21-15-9-10-16-17(12-15)22-13(2)19(18(16)20)23-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTINTXJPGWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![(2-methoxyethyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B4992544.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)

![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)

![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)